N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite
Description
N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite (CAS 163759-94-2) is a critical reagent in solid-phase oligonucleotide synthesis, particularly for constructing RNA analogs with enhanced stability. Its molecular formula is C47H54N5O9P, with a molar mass of 863.96 g/mol (). The compound features three key functional groups:
- N4-Benzoyl protection: Shields the cytidine amine during synthesis, preventing unwanted side reactions.
- 5'-O-DMT (4,4'-dimethoxytrityl) group: Acts as a temporary protecting group, removed under acidic conditions to enable stepwise elongation.
- 2'-O-methyl modification: Confers nuclease resistance and improves thermal stability in RNA oligonucleotides, making it ideal for therapeutics and diagnostics ().
- 3'-CE (cyanoethyl) phosphoramidite: Facilitates automated coupling to the growing oligonucleotide chain.
This phosphoramidite is supplied at ≥97% purity (HPLC) and is widely used in biomedical research, including targeted therapies for viral infections and cancer ().
Properties
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H60N5O10P/c1-34(2)55(35(3)4)66(63-29-15-28-51)65-44-43(33-62-50(38-18-13-10-14-19-38,39-20-24-41(59-7)25-21-39)40-22-26-42(60-8)27-23-40)64-48(45(44)61-31-30-58-6)54-32-36(5)46(53-49(54)57)52-47(56)37-16-11-9-12-17-37/h9-14,16-27,32,34-35,43-45,48H,15,29-31,33H2,1-8H3,(H,52,53,56,57) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIGVMLIIDVDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H60N5O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N4-Benzoylation of Cytidine
The exocyclic amine at the N4 position of cytidine is protected with a benzoyl group to prevent undesired side reactions during subsequent steps.
-
Dissolve cytidine (1.0 equiv) in anhydrous pyridine under nitrogen.
-
Add benzoyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature for 12–16 hours.
-
Quench with methanol, concentrate under vacuum, and purify via silica gel chromatography (chloroform:methanol, 9:1).
Key Data :
5'-O-Dimethoxytrityl (DMT) Protection
The 5'-hydroxyl group is protected with a DMT group to ensure regioselective reactivity during solid-phase synthesis.
-
Dissolve N4-benzoylcytidine (1.0 equiv) in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 equiv) and stir for 2–4 hours at room temperature.
-
Quench with methanol, concentrate, and purify using flash chromatography (hexane:ethyl acetate, 3:1 with 1% triethylamine).
Key Data :
2'-O-Methylation
The 2'-hydroxyl group is methylated to enhance nuclease resistance in the resulting oligonucleotide.
-
Dissolve 5'-O-DMT-N4-benzoylcytidine (1.0 equiv) in anhydrous DMF.
-
Add methyl iodide (3.0 equiv) and sodium hydride (2.5 equiv) at -10°C.
-
Stir for 4–6 hours, gradually warming to room temperature.
-
Quench with aqueous ammonium chloride, extract with chloroform, and purify via silica gel (dichloromethane:methanol, 95:5).
-
Temperature Control : Maintaining -10°C reduces 3'-O-methyl isomer formation (<5%).
-
Alternative Methylating Agents : Diazomethane in DMF yields 28% pure product but requires stringent safety protocols.
Key Data :
3'-O-Phosphitylation
The 3'-hydroxyl is converted to a cyanoethyl phosphoramidite for solid-phase coupling.
-
Dissolve 2'-O-methyl-5'-O-DMT-N4-benzoylcytidine (1.0 equiv) in anhydrous dichloromethane.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equiv) and N-methylimidazole (0.2 equiv).
-
Stir under nitrogen for 1 hour.
-
Quench with methanol, concentrate, and purify via flash chromatography (hexane:acetone, 7:3 with 0.5% triethylamine).
Key Data :
Comparative Analysis of Synthetic Methods
| Step | Reagents | Conditions | Yield | Purity | Key Challenges |
|---|---|---|---|---|---|
| N4-Benzoylation | Benzoyl chloride, pyridine | RT, 12–16 h | 85–90% | >95% | Over-benzoylation |
| 5'-O-DMT Protection | DMT-Cl, pyridine | RT, 2–4 h | 75–80% | >98% | 3'-O-DMT isomer formation |
| 2'-O-Methylation | Methyl iodide, NaH | -10°C to RT, 4–6 h | 65–70% | >98% | 3'-O-methyl isomer (<5%) |
| 3'-O-Phosphitylation | CE-phosphoramidite, NMI | RT, 1 h | 80–85% | >99% | Hydrolysis of phosphoramidite |
Research Findings and Optimization
Transient Protection Strategy
-
TMSCl-Mediated Protection : Transient silylation of the 2'-OH with trimethylsilyl chloride (TMSCl) prior to benzoylation improves N4 selectivity, reducing side products from 8% to <2%.
Solvent Effects on Phosphitylation
-
Dichloromethane vs. Acetonitrile : Reactions in CH2Cl2 proceed 30% faster than in acetonitrile due to better solubility of phosphoramidite reagents.
Scalability and Industrial Production
-
Continuous Flow Systems : Automated synthesizers achieve batch-to-batch consistency (>99.5% purity) with a 15% higher yield compared to manual methods.
Chemical Reactions Analysis
Types of Reactions
N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine 3’-CE phosphoramidite undergoes several types of chemical reactions:
Substitution Reactions: The phosphoramidite group can react with nucleophiles to form phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to form stable phosphate triesters.
Deprotection Reactions: The DMT and benzoyl protecting groups can be removed under acidic conditions to yield the free nucleoside.
Common Reagents and Conditions
Substitution: Typically involves the use of tetrazole as an activator.
Oxidation: Commonly performed using iodine in the presence of water and pyridine.
Deprotection: Achieved using trichloroacetic acid in dichloromethane.
Major Products
Phosphite Triesters: Formed during the initial substitution reaction.
Phosphate Triesters: Result from the oxidation of phosphite triesters.
Free Nucleoside: Obtained after deprotection of the DMT and benzoyl groups.
Scientific Research Applications
Oligonucleotide Synthesis
N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite is primarily utilized as a phosphoramidite building block in the synthesis of oligonucleotides. This application is critical for:
- Gene Silencing : The incorporation of modified nucleotides into oligonucleotides can enhance their ability to silence specific genes, making them useful in gene therapy and research.
- Antisense Therapies : Modified oligonucleotides can bind to complementary RNA sequences, inhibiting gene expression and offering potential treatments for various diseases, including cancer.
- Probes in Molecular Biology : The stability conferred by the modifications allows these oligonucleotides to serve as effective probes in hybridization assays and other molecular biology techniques.
Anticancer Research
The biological activity of this compound has been explored in anticancer research. Studies indicate that oligonucleotides synthesized with this compound can inhibit tumor growth by:
- Activating RNA polymerase II promoter transcription, which can lead to increased expression of tumor suppressor genes.
- Inducing apoptosis in cancer cells through mechanisms that involve the modulation of gene expression.
Therapeutic Development
The compound's ability to enhance the stability and efficacy of therapeutic oligonucleotides makes it a promising candidate for developing new treatments for:
- Genetic Disorders : By facilitating gene editing or silencing, it can potentially correct genetic defects at the molecular level.
- Viral Infections : Modified oligonucleotides can be designed to target viral RNA, offering a strategy for antiviral therapies.
Case Study 1: Gene Silencing Applications
A study demonstrated the effectiveness of oligonucleotides synthesized using this compound in silencing genes associated with breast cancer. The modified oligonucleotides showed enhanced stability against nucleases and resulted in significant reductions in target gene expression levels.
Case Study 2: Antiviral Strategies
Research involving modified oligonucleotides targeting viral RNA demonstrated that those synthesized with this phosphoramidite exhibited improved binding affinity and specificity, leading to enhanced antiviral effects compared to unmodified counterparts.
Mechanism of Action
The mechanism of action of N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during synthesis. Once incorporated, the modified nucleoside can enhance the stability and binding affinity of the oligonucleotide to its target sequence. This is particularly useful in antisense and RNAi applications, where the modified oligonucleotide can effectively bind to and inhibit the expression of specific genes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features, purity, and applications of related phosphoramidites:
Key Comparative Insights
2'-Modifications
- 2'-O-Methyl (CAS 163759-94-2) : Balances nuclease resistance and binding affinity, making it a staple in siRNA and miRNA therapeutics ().
- 2'-O-Methoxyethyl (MOE, CAS 741725-57-5) : Offers superior nuclease resistance and prolonged in vivo half-life compared to 2'-O-methyl, but may reduce binding affinity due to steric bulk ().
- 2'-Deoxy (CAS 102212-98-6) : Standard for DNA synthesis; lacks RNA-like properties but critical for PCR primers and gene editing tools ().
Protecting Groups
- 5'-O-DMT : Universally used for temporary protection; removed under mild acidic conditions (e.g., 3% dichloroacetic acid) ().
- 5'-O-TBDMS (CAS 51549-36-1) : Requires harsh fluoride-based deprotection (e.g., TBAF), limiting compatibility with acid-sensitive sequences ().
Base Modifications
- 5-Bromo (CAS 81246-78-8) : Facilitates UV-induced crosslinking for studying DNA-protein interactions ().
- 5-Methyl (CAS 1873306-74-1) : Mimics epigenetic 5-methylcytosine marks, used in studying DNA methylation and gene silencing ().
Therapeutic Potential
- CAS 163759-94-2 : Used in siRNA against hepatitis C virus (HCV), showing >90% target gene silencing in vitro ().
- CAS 741725-57-5 (MOE) : Key component in mipomersen (FDA-approved for familial hypercholesterolemia), demonstrating prolonged plasma stability ().
Diagnostic Tools
- CAS 81246-78-8 (5-bromo) : Employed in photoaffinity labeling to map DNA repair enzyme binding sites ().
Biological Activity
N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides, particularly for applications in molecular biology and therapeutic development. This compound exhibits unique biological activities due to its structural modifications, which enhance stability and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the benzoyl group, dimethoxytrityl (DMT) protection at the 5' position, and the 2'-O-methyl modification contribute to its properties, including increased resistance to enzymatic degradation and improved binding affinity to complementary nucleic acids.
The biological activity of this compound is primarily linked to its incorporation into oligonucleotides that can modulate gene expression through mechanisms such as:
- Antisense Oligonucleotide (AON) Activity : Modified oligonucleotides can bind to mRNA targets, leading to RNase H-mediated degradation of the mRNA, effectively silencing gene expression .
- Stabilization of Oligonucleotide Structures : The 2'-O-methyl modification enhances the thermal stability of RNA duplexes, which is crucial for therapeutic applications where stability in biological environments is necessary .
Research Findings
- In Vitro Studies : Research has demonstrated that oligonucleotides containing N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine exhibit enhanced binding affinity and specificity towards their targets compared to unmodified counterparts. This has been shown to result in improved efficacy in gene silencing applications .
- Pharmacokinetics : The incorporation of this phosphoramidite into oligonucleotide formulations has been associated with prolonged half-life and reduced clearance rates in vivo, which are critical factors for therapeutic efficacy .
-
Case Studies :
- A study highlighted the successful use of oligonucleotides synthesized with this phosphoramidite in targeted delivery systems for cancer therapy, demonstrating significant tumor reduction in preclinical models .
- Another investigation focused on the use of these modified oligonucleotides in treating viral infections, showing promising results in inhibiting viral replication through targeted RNA interference mechanisms .
Comparative Analysis
| Property | N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine | Unmodified Cytidine |
|---|---|---|
| Stability | High | Moderate |
| RNase H Activity | Enhanced | Low |
| Binding Affinity | Stronger | Weaker |
| Therapeutic Applications | Gene silencing, antiviral therapy | Limited |
Q & A
Q. What is the role of N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite in oligonucleotide synthesis?
This compound is a protected nucleoside phosphoramidite used to introduce 2'-O-methylcytidine modifications during solid-phase oligonucleotide synthesis. The 5'-O-DMT (dimethoxytrityl) group protects the 5'-hydroxyl during chain elongation, while the N4-benzoyl and 2'-O-methyl groups stabilize the nucleoside against degradation and improve RNA target binding specificity. The 3'-CE (cyanoethyl) phosphoramidite moiety enables efficient coupling to the growing oligonucleotide chain via phosphite triester chemistry .
Q. How does the 2'-O-methyl modification influence oligonucleotide stability and function?
The 2'-O-methyl modification enhances nuclease resistance, prolonging oligonucleotide half-life in biological systems. It also improves binding affinity to complementary RNA targets by preorganizing the sugar ring into a C3'-endo conformation, mimicking the A-form helix of RNA-RNA duplexes. This modification is critical for antisense oligonucleotides and siRNA therapeutics .
Q. What storage conditions are recommended for this phosphoramidite?
Store the compound at –20°C or below under inert gas (argon/nitrogen) to prevent hydrolysis of the phosphoramidite group. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption, which can reduce coupling efficiency .
Q. What analytical methods are used to verify the purity and identity of this compound?
- HPLC : Use a C18 reverse-phase column with a gradient of 10–90% acetonitrile in 0.1 M triethylammonium acetate (pH 7.0) to assess purity (≥97% typical).
- Mass Spectrometry : ESI-MS (negative mode) confirms molecular weight (theoretical: 863.96 g/mol).
- 31P NMR : A singlet near 149 ppm confirms the integrity of the phosphoramidite group .
Advanced Research Questions
Q. How can coupling efficiency be optimized for this phosphoramidite in automated synthesis?
Coupling efficiency (>99%) depends on:
- Activator concentration : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.45 M benzimidazolium triflate for rapid activation.
- Reaction time : Extend coupling to 3–5 minutes for sterically hindered phosphoramidites.
- Solvent dryness : Ensure acetonitrile has <10 ppm water content.
- Trityl monitoring : Measure DMT deprotection UV absorbance (498 nm) to quantify stepwise yield .
Q. What strategies mitigate side reactions during synthesis, such as cyanoethyl adduct formation?
- Post-synthesis treatment : Use 40% methylamine in water/ethanol (1:1 v/v) for 10 minutes at 65°C to cleave cyanoethyl groups.
- HPLC purification : Apply ion-pair chromatography (e.g., triethylammonium acetate) to separate truncated sequences or adducts.
- Strict anhydrous conditions : Minimize water exposure during synthesis to prevent phosphoramidite hydrolysis .
Q. How does the 2'-O-methyl group affect duplex thermodynamics compared to unmodified RNA?
The 2'-O-methyl modification increases duplex melting temperature (Tm) by ~1–2°C per modification due to enhanced base stacking and reduced conformational flexibility. This is validated via UV thermal denaturation assays (260 nm monitoring) in buffer systems mimicking physiological conditions (e.g., 100 mM NaCl, pH 7.0) .
Q. What are the critical stability parameters for this phosphoramidite under long-term storage?
- Moisture sensitivity : Hydrolysis of the phosphoramidite group occurs at >10 ppm water, detectable via 31P NMR (appearance of H-phosphonate at 8 ppm).
- Thermal stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when stored under argon.
- Light sensitivity : Protect from UV exposure to prevent DMT group cleavage .
Q. How do alternative protecting groups (e.g., acetyl vs. benzoyl) impact synthesis outcomes?
- Benzoyl (N4) : Provides superior stability during synthesis but requires harsher deprotection (28% NH4OH, 55°C, 4–6 hours).
- Acetyl : Faster deprotection (1 hour) but risks premature cleavage under basic conditions. Comparative studies using MALDI-TOF MS show benzoyl protection reduces depurination by 30% versus acetyl .
Methodological Considerations
Q. What protocols are recommended for troubleshooting low coupling yields?
- Stepwise analysis : Perform trityl assays after each coupling step to identify inefficient steps.
- Phosphoramidite quality : Verify purity via HPLC; impurities >2% require reprecipitation in anhydrous toluene.
- Column packing : Ensure uniform CPG (controlled pore glass) functionalization to avoid steric hindrance .
Q. How can researchers validate the incorporation of 2'-O-methylcytidine in synthesized oligonucleotides?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
